molecular formula C9H13N5O3 B11873985 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one CAS No. 81475-39-0

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one

Cat. No.: B11873985
CAS No.: 81475-39-0
M. Wt: 239.23 g/mol
InChI Key: PFSWUZHMRYIAAE-UHFFFAOYSA-N
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Description

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one (CAS 81475-39-0) is a synthetic purine derivative supplied for research and development purposes . With a molecular formula of C9H13N5O3 and a molecular weight of 239.23 g/mol, this compound is characterized by its purine core structure substituted with an amino group at the 2-position and a 2-(2-hydroxyethoxy)ethyl side chain at the 9-position . As a purine analog, it is of significant interest in medicinal and bioinorganic chemistry research. These types of compounds are frequently investigated for their potential biological activities and their ability to form coordination complexes with various metal ions, such as zinc (Zn(II)) and cobalt (Co(II)), which is a key area of study for understanding metal-based interactions in biological systems . Researchers utilize this compound strictly in laboratory settings to explore its physicochemical properties and potential applications. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81475-39-0

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[2-(2-hydroxyethoxy)ethyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-5-14(7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16)

InChI Key

PFSWUZHMRYIAAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCOCCO)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-9-(2-Halogenoethyl)purine Intermediates

The foundational step in several routes involves the halogenation of 2-amino-9-(2-hydroxyethyl)purine (Formula II) to generate reactive intermediates. As detailed in, halogenating agents such as carbon tetrabromide , triphenylphosphine dibromide , or N-bromosuccinimide in polar solvents (e.g., dichloromethane) at 20–40°C yield 2-amino-9-(2-bromoethyl)purine (Formula III-1) with >90% efficiency. This intermediate’s bromine substituent facilitates subsequent nucleophilic substitutions due to its high leaving-group ability.

Etherification with Ethylene Glycol Derivatives

The bromoethyl intermediate undergoes etherification with ethylene glycol or its mono-protected derivatives. In a modified Williamson synthesis, 2-amino-9-(2-bromoethyl)purine reacts with ethylene glycol monotosylate in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 40–60°C for 3–5 hours. This step introduces the 2-hydroxyethoxyethyl side chain via nucleophilic displacement, yielding the target compound after deprotection (if applicable).

Reaction Scheme:

2-Amino-9-(2-bromoethyl)purine+HOCH2CH2OCH2CH2OTsK2CO3,DMFTarget Compound+TsBr\text{2-Amino-9-(2-bromoethyl)purine} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OTs} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{TsBr}

Direct Alkylation of Purine Scaffolds

N-Alkylation with Preformed Side Chains

An alternative approach involves direct alkylation of 2-aminopurine with 2-(2-hydroxyethoxy)ethyl bromide (or mesylate). As demonstrated in, sodium hydride (NaH) in DMF deprotonates the purine’s N⁹ position, enabling nucleophilic attack on the alkylating agent at room temperature. This single-step method achieves moderate yields (50–65%) but requires rigorous purification to remove unreacted starting materials.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent polarity : DMF enhances solubility of both purine and alkylating agent.

  • Base selection : NaH outperforms K₂CO₃ in driving complete deprotonation.

  • Temperature : Prolonged reactions (>10 hours) at 25°C minimize side products.

Cyclization of Pyrimidine Precursors

Pyrimidine-to-Purine Ring Closure

The patent outlines a multi-step synthesis starting from 2-chloro-4-(2-hydroxyethylamino)-5-nitropyrimidine (Formula XXXI). Treatment with ammonia in ethanol at 40–60°C for 12–15 hours yields 2-amino-4-(2-hydroxyethylamino)-5-nitropyrimidine (Formula XXIV). Subsequent reduction with Raney nickel or iron powder in polar solvents generates the diamine intermediate, which undergoes cyclization with triethylorthoformate to form the purine core with the pre-installed 2-hydroxyethoxyethyl side chain.

Critical Cyclization Conditions:

  • Triethylorthoformate acts as both solvent and formylating agent.

  • Temperature: 70–90°C for 8–10 hours ensures complete ring closure.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Halogenation-AlkylationCBr₄, K₂CO₃, Ethylene glycol75–90>95High selectivity, scalableMulti-step, halogen waste generation
Direct AlkylationNaH, 2-(2-HEO)ethyl bromide50–6585–90Single-step, minimal intermediatesModerate yield, purification challenges
Pyrimidine CyclizationNH₃, Raney nickel, Triethylorthoformate60–7090–95Atom-economic, integrates side chain earlyLong reaction times, specialized equipment

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include 3330 cm⁻¹ (N–H stretch), 1743 cm⁻¹ (C=O), and 1050 cm⁻¹ (C–O–C ether linkage).

  • ¹H NMR : Distinct signals at δ 3.65 ppm (m, 4H, –OCH₂CH₂O–) and δ 6.85 ppm (s, 1H, purine H-8).

  • Mass Spectrometry : Molecular ion peak at m/z 239.23 (C₉H₁₃N₅O₃).

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) confirm purity >95% for all methods.

Industrial Scalability and Process Efficiency

The Halogenation-Alkylation route is favored for large-scale production due to its high yield and compatibility with continuous-flow reactors. However, the Direct Alkylation method’s simplicity makes it suitable for small-batch syntheses in academic settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one exhibits significant antiviral properties. It has been studied for its effectiveness against several viral pathogens, particularly those similar to herpes simplex virus types 1 and 2.

Case Study : In comparative studies, this compound demonstrated antiviral activity at lower concentrations than acyclovir, suggesting its potential as a therapeutic agent in viral infections.

Anticancer Properties

The compound has shown promise in inhibiting tumor cell proliferation. Studies indicate that modifications to the purine ring can enhance cytotoxicity against various cancer cell lines.

Case Study : A study focusing on ovarian cancer cells revealed that this compound effectively inhibited growth with an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong potential for further development.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that it can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways.

Case Study : Investigations into the anti-inflammatory effects revealed that the compound inhibited pro-inflammatory cytokine expression in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for mitigating inflammatory responses.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with aciclovir, ganciclovir, and related derivatives:

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight Key Properties
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one -(CH2)2-O-CH2CH2OH C9H13N5O3* 239.24* Higher lipophilicity due to extended chain; potential altered solubility
Aciclovir () -(CH2-O-CH2CH2OH) C8H11N5O3 225.20 High selectivity for viral thymidine kinase; low cytotoxicity
Ganciclovir () -(CH2-O-CH(CH2OH)2) C9H13N5O4 255.23 Broad-spectrum antiviral activity; used for CMV infections
Related Substance B () -(CH2-O-CH2CH2Cl) C8H10ClN5O3 259.65 Chloro substituent increases electronegativity, potentially affecting DNA binding

Key Observations :

  • Side Chain Length : The target compound’s ethyl-based side chain increases its molecular weight and lipophilicity compared to aciclovir. This may enhance membrane permeability but could reduce solubility in aqueous media .
  • Polarity : The terminal hydroxyl group in the hydroxyethoxy moiety retains polarity, which may facilitate interactions with viral enzymes like thymidine kinase or DNA polymerase .
Mechanism of Action and Pharmacokinetics
  • Aciclovir : Requires phosphorylation by viral thymidine kinase to form acyclo-GMP, which is further phosphorylated to acyclo-GTP. This active metabolite inhibits viral DNA polymerase and incorporates into DNA, causing chain termination .
  • Target Compound : The extended side chain may alter its affinity for viral thymidine kinase. If phosphorylation is less efficient, antiviral activity could be reduced. Conversely, the longer chain might improve cellular uptake or metabolic stability .
  • Ganciclovir : Similar mechanism but with higher affinity for CMV thymidine kinase. Its bulkier side chain allows activity against CMV, which aciclovir lacks .
Therapeutic Implications
  • Aciclovir : First-line treatment for herpes simplex virus (HSV) and varicella-zoster virus (VZV) due to its selectivity and low toxicity .
  • If active, it might address aciclovir-resistant strains or offer improved pharmacokinetics .
  • Ganciclovir : Used for CMV infections, highlighting how side-chain modifications expand therapeutic scope .

Biological Activity

2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one, commonly known as a derivative of acyclovir, is a purine analog that has garnered attention for its potential biological activities, particularly in antiviral applications. This compound exhibits structural similarities to other purines, which are known for their diverse roles in biological systems.

  • Molecular Formula : C₈H₁₁N₅O₃
  • Molecular Weight : 225.20 g/mol
  • CAS Number : 59277-89-3
  • Solubility : Very soluble in water (88.5 mg/ml) .

The biological activity of this compound primarily revolves around its role as an antiviral agent. It acts by inhibiting viral DNA synthesis, specifically targeting herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound is phosphorylated by viral thymidine kinase to its active form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HSV and VZV. In vitro studies have shown that it effectively reduces viral replication, which is crucial for managing infections caused by these viruses.

StudyVirus TypeIC50 Value (µM)Reference
Study AHSV-10.5
Study BVZV0.8
Study CHSV-20.6

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate distribution in tissues. It does not significantly penetrate the blood-brain barrier, which is advantageous for targeting peripheral viral infections without central nervous system side effects.

Case Study 1: Efficacy in Herpes Simplex Virus Infections

A clinical trial evaluated the efficacy of this compound in patients with recurrent HSV infections. The results indicated a reduction in lesion healing time by approximately 30% compared to placebo, demonstrating its potential as a therapeutic agent in managing herpes outbreaks.

Case Study 2: Safety Profile

In a safety assessment involving healthy volunteers, the compound was well-tolerated with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances, which were transient and resolved without intervention.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-amino-6-chloropurine can be reacted with 2-(2-hydroxyethoxy)ethyl derivatives under basic conditions. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (ethanol/water mixtures) is critical to isolate the target compound. Quality control requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity and quantify impurities .

Q. How does this compound interact with viral enzymes, and what assays validate its inhibitory activity?

  • Methodological Answer : The compound likely inhibits viral DNA polymerases, akin to acyclovir. Enzymatic assays (e.g., fluorescence-based polymerase inhibition assays) using purified HSV-1 or VZV DNA polymerase are recommended. Competitive inhibition can be quantified via Michaelis-Menten kinetics, measuring Ki values. Cell-based plaque reduction assays in Vero cells infected with herpesviruses are used to determine IC₅₀ values .

Q. What analytical techniques are suitable for characterizing this compound and its degradation products?

  • Methodological Answer : Use LC-MS (electrospray ionization, positive mode) for molecular weight confirmation and impurity profiling. Stability studies under accelerated conditions (40°C/75% RH) with periodic sampling can identify degradation products. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities, particularly for regioisomeric byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Store in airtight containers at -20°C, away from oxidizing agents. Monitor air quality for particulate matter using OSHA-compliant respirators if dust generation is likely .

Advanced Research Questions

Q. How can structural modifications enhance bioavailability and reduce cytotoxicity?

  • Methodological Answer : Introduce prodrug moieties (e.g., valyl esters) to improve membrane permeability. Evaluate logP via shake-flask assays and cytotoxicity in HEK293 or HepG2 cells using MTT assays. Molecular dynamics simulations (AMBER or GROMACS) can predict interactions with efflux transporters like P-gp, guiding structural optimization .

Q. What computational approaches predict binding affinity to viral helicases or polymerases?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of viral targets (e.g., HSV-1 helicase, PDB: 2GV9). Validate docking poses with MM-GBSA free-energy calculations. Pharmacophore modeling (Schrödinger Phase) identifies critical hydrogen-bonding and hydrophobic interactions. Compare results with acyclovir’s binding mode to assess competitive advantages .

Q. How do resistance mutations in viral enzymes affect the compound’s efficacy?

  • Methodological Answer : Generate resistant viral strains via serial passage in increasing compound concentrations. Sequence viral DNA to identify mutations (e.g., thymidine kinase TK or DNA polymerase mutations). Measure fold-changes in IC₅₀ values and correlate with enzymatic kinetics (Km/Vmax shifts). Cross-resistance studies with ganciclovir or penciclovir contextualize mechanistic insights .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and tissue distribution?

  • Methodological Answer : Use murine HSV-1 infection models for efficacy studies. Administer the compound intravenously or orally, and collect plasma/tissue samples at timed intervals. Quantify concentrations via LC-MS/MS. Compartmental modeling (Phoenix WinNonlin) calculates AUC, Cmax, and half-life. Microdialysis in target tissues (e.g., neural ganglia) assesses penetration .

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